2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Overview
Description
2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds within the imidazo[4,5-b]pyridine family exhibit various pharmacological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against different cancer cell lines.
- Kinase Inhibition : The compound has been evaluated as an inhibitor of c-Met kinase, a target in cancer therapy.
Anticancer Activity
A study highlighted the synthesis of several imidazo[4,5-b]pyridine derivatives and their evaluation against human cancer cell lines. Among these, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 1.29 μM against the C-32 cell line. This activity was attributed to the compound's ability to induce apoptosis through modulation of key regulatory genes such as TP53 and BAX .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes the relationship between structural features and biological activity:
Compound Variant | Structural Feature | IC50 (μM) | Biological Activity |
---|---|---|---|
Base Compound | No substitutions | 1.29 | Anticancer activity |
Methyl Substituent | Methyl group at position 3 | 0.91 | Enhanced anticancer effect |
Cyclopropyl Group | Cyclopropyl at position 2 | 0.76 | Increased potency |
Case Studies
- c-Met Kinase Inhibition : A series of studies focused on the inhibition of c-Met kinase by imidazo[4,5-b]pyridine derivatives showed that compounds with cyclopropyl substitutions exhibited improved binding affinity and selectivity. In vivo studies demonstrated significant tumor growth inhibition without adverse effects on body weight .
- Apoptosis Induction : Experimental data indicated that treatment with this compound led to a marked increase in apoptotic markers in treated cancer cells. Analysis revealed a downregulation of histone H3 expression and upregulation of TP53, confirming its role in apoptosis .
Properties
IUPAC Name |
2-cyclopropyl-3-methylimidazo[4,5-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-9(6-2-3-6)13-8-4-7(11(15)16)5-12-10(8)14/h4-6H,2-3H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYSNIWHGUOQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC(=C2)C(=O)O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164646 | |
Record name | 2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-49-8 | |
Record name | 2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927801-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.